(R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid
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Overview
Description
®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a tetrazole ring and a butanoic acid backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tetrazole ring. One common method involves using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor .
Industrial Production Methods
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide derivatives. The use of automated synthesizers and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the tetrazole ring or other functional groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction can produce reduced forms of the tetrazole ring .
Scientific Research Applications
®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tetrazole ring can interact with various molecular targets, influencing the biological activity of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group for protecting amino groups during peptide synthesis.
Tetrazole-containing amino acids: These compounds contain a tetrazole ring and are used in similar applications.
Uniqueness
®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid is unique due to the combination of the Fmoc protecting group and the tetrazole ring, which provides specific chemical and biological properties that are valuable in peptide synthesis and research .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWFZXYTWJVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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